molecular formula C6H3N3O2 B1583967 2-Cyano-3-nitropyridine CAS No. 51315-07-2

2-Cyano-3-nitropyridine

Cat. No. B1583967
CAS RN: 51315-07-2
M. Wt: 149.11 g/mol
InChI Key: OLXPGXMJZQJQHT-UHFFFAOYSA-N
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Description

2-Cyano-3-nitropyridine is a compound that is useful as an intermediate for the production of pesticides and pharmaceuticals . It is a type of 2-cyanopyridine .


Synthesis Analysis

The synthesis of 2-Cyano-3-nitropyridine involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . Another method involves the reaction of 2-nitroporphyrin with trimethylsilyl cyanide in the presence of tetrabutylammonium fluoride .


Molecular Structure Analysis

The molecular structure of 2-Cyano-3-nitropyridine is C6H3N3O2 . It is a type of heterocyclic compound .


Chemical Reactions Analysis

2-Cyano-3-nitropyridine reacts with TBAF forming 2-cyano-3-fluoropyridine . Similar transformations were reported for 3-substituted-4-carbethoxypyridines, which also undergo nucleophilic substitution at the position 3 of the pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Cyano-3-nitropyridine include a molecular weight of 149.11 . The UV–Vis–NIR absorption and transmittance spectra reveal that the crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm . The thermal analysis discloses that the crystal possesses good thermal stability of about 187 °C .

Scientific Research Applications

Synthesis and Chemical Transformations

2-Cyano-3-nitropyridine is used in various chemical syntheses and transformations. Studies have shown its use in the Reissert-Kaufmann-type reaction, where it is transformed into corresponding nitropyridines and further hydrolyzed to nitropyridinecarboxylic acids, offering a new route for preparing these acids from pyridine homologues (Matsumura, Ariga, & Ohfuji, 1970). Additionally, it is involved in the synthesis of various derivatives like 6-substituted 3-cyano-5-nitropyridine-2(1H)-thiones, which are key intermediates for further chemical transformations (Chunikhin, Rodinovskaya, & Shestopalov, 2003).

Nonlinear Optical Materials

2-Cyano-3-nitropyridine derivatives have been investigated for their potential in nonlinear optical applications. For instance, 2-cyclooctylamino-5-nitropyridine, a derivative, has been identified as a nonlinear optical crystal with specific symmetry and properties suitable for applications in photonics (Giinter et al., 1987).

Antimicrobial and Antileprosy Activities

Certain derivatives of 2-Cyano-3-nitropyridine have shown promising antimicrobial and antileprosy activities. For example, 3-cyano-2-dialkyldithiocarbamoyl-5-nitropyridine derivatives have demonstrated in vitro activity against various Mycobacterium species and in vivo efficacy against Mycobacterium leprae in the mouse footpad model, indicating potential for antileprosy treatment (Makarov et al., 2006).

Spectroscopic Studies and Structural Analysis

2-Cyano-3-nitropyridine and its derivatives have been subjects of spectroscopic studies and structural analysis. Research on conformational stability and vibrational spectral studies, including HOMO–LUMO and NBO analyses, provide insights into the molecular stability, bond strength, and electronic properties of these compounds (Balachandran, Lakshmi, & Janaki, 2012).

Kinetics and Mechanistic Studies

Studies on the kinetics and mechanisms of reactions involving 2-Cyano-3-nitropyridine derivatives have been conducted to understand the activating effects of various substituents and the influence of different solvents and catalysts on reaction rates. These studies are essential for optimizing synthetic processes and understanding the chemical behavior of these compounds (Gore, Hundal, & Morris, 1981).

Future Directions

The future directions of 2-Cyano-3-nitropyridine research could involve the development of fluorinated pyridines. For example, 2-cyano-3-nitropyridine reacts with TBAF forming 2-cyano-3-fluoropyridine . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues, making them interesting targets for future research .

properties

IUPAC Name

3-nitropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O2/c7-4-5-6(9(10)11)2-1-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXPGXMJZQJQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340926
Record name 2-Cyano-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-nitropyridine

CAS RN

51315-07-2
Record name 2-Cyano-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-3-nitropyridine (5 g, 31.6 mmol, 1.0 eq.) in 50 mL of DMF was added copper cyanide (2.47 g, 38 mmol, 1.2 eq.) and the reaction heated to 100° C. for 16 hours. The reaction mixture was cooled to ambient temperature and poured into 100 mL of water. The mixture was extracted with ethyl acetate (3×50 mL) and the combined ethyl acetate portions were dried over soduim sulfate and concentrated. The crude material was chromatographed on silica with 3:7 ethyl acetate/hexanes to give 2-cyano-3-nitropyridine as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
SD Kuduk, RM DiPardo, MG Bock - Organic Letters, 2005 - ACS Publications
… Treatment of 2-cyano-3-nitropyridine with TBAF under the standard reaction conditions (Table 1, entry 6) yielded the expected product, as well as 2-cyano-3-hydroxypyridine (15% yield)…
Number of citations: 82 pubs.acs.org
ZL Zhou, JM Navratil, SX Cai, ER Whittemore… - Bioorganic & medicinal …, 2001 - Elsevier
… It is noteworthy that several attempts to hydrolyze 5-chloro-2-cyano-3-nitropyridine (19) failed to give the desired product. For example, treatment of compound 19 with MeOH/H 2 SO 4 …
Number of citations: 41 www.sciencedirect.com
V Nenajdenko - 2014 - Springer
… For example, 2-cyano-3nitropyridine reacts with TBAF forming 2-cyano-3-fluoropyridine in … This compound was obtained from 5-bromo-2-cyano-3-nitropyridine (76). At the reaction of …
Number of citations: 5 link.springer.com
B Martinez-Gualda, SY Pu, M Froeyen… - Bioorganic & Medicinal …, 2020 - Elsevier
… Commercially available 6-chloro-2-cyano-3-nitropyridine 8 was selected as starting material. Reduction of the nitro group to the corresponding amino group led to a concomitant …
Number of citations: 13 www.sciencedirect.com
LGLGGLL GGGGLGLSS - academia.edu
… The nitro group of 6-chloro-2-cyano-3nitropyridine is reduced in step (a) either catalytically (eg by using platinum or palladium under an atmosphere of hydrogen) or chemically (eg by …
Number of citations: 0 www.academia.edu
GW Rewcastle, BD Palmer, AM Thompson… - Journal of Medicinal …, 1996 - ACS Publications
… Finally, the 6-substituted pyrido[3,2-d]pyrimidines were prepared (Scheme 6) from 6-chloro-2-cyano-3-nitropyridine 27 (36). To obtain the key 6-fluoro derivative (11e), 36 was converted …
Number of citations: 208 pubs.acs.org
GW Rewcastle, HDH Showalter - Current Organic Chemistry, 2000 - ingentaconnect.com
… The synthesis started with 6-chloro-2-cyano-3-nitropyridine 80 which was prepared from 2,6-dichloro-3-nitropyridine by reaction with CuCN, according to a literature procedure [66]. To …
Number of citations: 61 www.ingentaconnect.com
T Verdelet, G Mercey, N Correa, L Jean, PY Renard - Tetrahedron, 2011 - Elsevier
… All compounds listed above have been prepared from different pyridine derivatives (eg, picolinic acid, 3,5-dichloro-2-cyanopyridine, 5-bromo-2-cyano-3-nitropyridine or 3-methoxy-4-…
Number of citations: 23 www.sciencedirect.com
GW Gribble, L Fu, QX Lin - Pyridines: from lab to production, 2013 - books.google.com
… General procedure21 To a solution of 2-cyano-3-nitropyridine 36 (468 mg, 3.14 mmol) in 6 mL of DMF was added 6.3 mL (2 equiv) of a 1 M solution tetra-n-butylammonium fluoride (…
Number of citations: 2 books.google.com
H Bai, J Sun, H Lei, SQ Zhang, B Yuan… - Drug Development …, 2023 - Wiley Online Library
The δ isoform of class I PI3K (PI3Kδ) has been shown as a promising target for the treatment of hematologic malignancies and immune diseases. Herein, a series of pyrido[3,2‐d]…
Number of citations: 3 onlinelibrary.wiley.com

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